

Spectroscopic Characterization of Betahistine EP Impurity C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **Betahistine EP Impurity C**, a known process-related impurity of the active pharmaceutical ingredient Betahistine. The information compiled herein is intended to assist researchers and scientists in the identification, characterization, and quantification of this impurity, ensuring the quality and safety of Betahistine drug products. This document details the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with the experimental protocols utilized for their acquisition.

Chemical Identity

| Parameter | Information |
|-------------------|--|
| Chemical Name | N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine[1][2][3][4] |
| Synonyms | N-Methyl-N-[2-(2-pyridinyl)ethyl]-2- pyridineethanamine; Methylbis(2- pyridylethyl)amine[1][4] |
| CAS Number | 5452-87-9[1][4][5][6] |
| Molecular Formula | C15H19N3[1][4] |
| Molecular Weight | 241.33 g/mol [1][4] |



Spectroscopic Data Mass Spectrometry (MS)

Mass spectrometry data is crucial for the confirmation of the molecular weight and for obtaining structural information through fragmentation analysis.

| Technique | lon (m/z) | Description | Reference |
|-----------|-----------|--|-----------|
| ESI-TOF | 242 | Isomeric ion observed. | [7][8] |
| MS/MS | 149 | Major fragment ion. | [7][8] |
| MS/MS | 106 | Major fragment ion, formed from the m/z 149 ion. | [7][8] |

A proposed fragmentation pathway for Betahistine Impurity C suggests that initial protonation can occur at three basic positions. Protonation at the tertiary amine can directly lead to the formation of the primary carbocation at m/z 106. Alternatively, protonation at the pyridinyl nitrogen may result in a neutral loss, assisted by the tertiary amine electrons, to yield an ammonium ion at m/z 149.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. While a complete, assigned spectrum is not publicly available, some data has been reported.



| Nucleus | Spectrometer Frequency | Observations | Reference |
|---------------------|---------------------------|---|-----------|
| ¹ H-NMR | 400 MHz | Data available from suppliers upon request. | [6] |
| ¹³ C-NMR | 100 MHz | The spectrum of impurity C shows half the number of carbon signals compared to a related impurity, C1, indicating a degree of symmetry in the molecule. | [7] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Specific IR absorption data for **Betahistine EP Impurity C** is not detailed in the reviewed literature. However, general IR data for a related Betahistine impurity is available and can provide some context. For instance, the IR (KBr) spectrum of N-methyl betahistine, another impurity, shows characteristic bands at 3038, 2961, 2706, 2466, 1622, 1542, 1475, 1416, 1306, 1244, 1169, 1050, 964, 787, 766, and 627 cm⁻¹.[9]

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Mass Spectrometry Analysis

Stock solutions of Betahistine Impurity C (0.05 mg/mL) were prepared in a methanol/water (5:5 v/v) solution for MS analysis. The impurity was analyzed by direct infusion into the mass spectrometer.[7][8]

The analyses were conducted in positive ion mode using the following instruments and conditions:[8]



- · Mass Spectrometers:
 - AmaZon SL (Bruker Daltonics) with an ESI source and an ion trap analyzer.
 - micrOTOF Q II (Bruker Daltonics) with an ESI source and a time-of-flight (TOF) analyzer.
 - Applied Biosystem/Sciex API 3200 (AB Sciex) with an ESI source and a triple quadrupole analyzer.
- Nebulizer Gas: Nitrogen at a pressure of 50 psi and a flow rate of 7 L/min (dry gas).[8]

NMR Characterization

The NMR spectra were recorded on a Bruker spectrometer AVANCE 400, operating at 400 MHz for ¹H nuclei and 100 MHz for ¹³C nuclei.[7] Chemical shift values are typically given in ppm relative to tetramethylsilane (TMS).[9] Assignments were based on techniques such as Distortionless Enhancement by Polarization Transfer (DEPT)-135, Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC).[7]

Infrared (IR) Spectroscopy

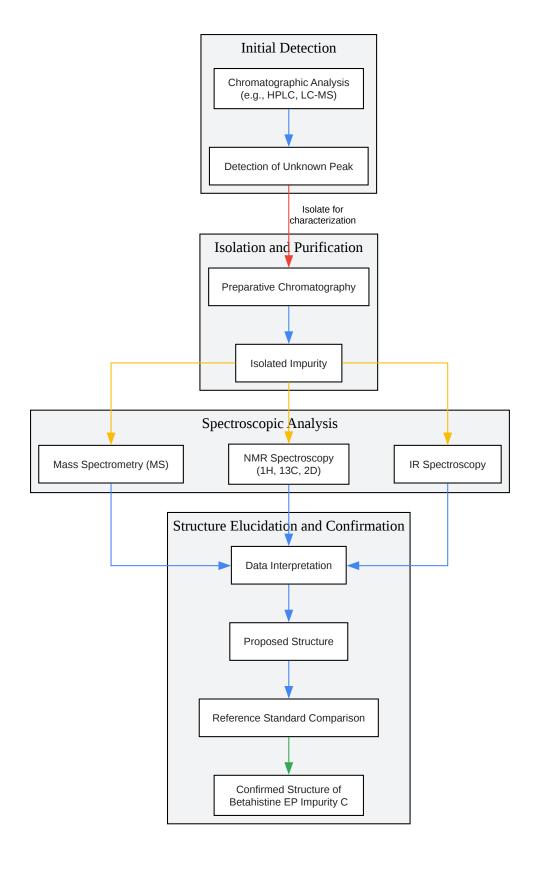
For the analysis of solid pharmaceutical substances and their impurities, the Potassium Bromide (KBr) disc technique is commonly employed.[10]

- Sample Preparation: Approximately 100 mg of spectroscopic grade KBr is thoroughly ground with 0.05-0.5 mg of the sample in an agate pestle and mortar.[10]
- Disc Formation: The mixture is then placed into a mould and pressed with a force of 10-12 tons/in² for 1 minute to form a transparent disc.[10]
- Analysis: The resulting disc is placed in the sample holder of the IR spectrometer for analysis. This method has the advantage of producing spectra free from solvent peaks.[10]

Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a pharmaceutical substance, such as **Betahistine EP Impurity C**.





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Caption: Workflow for the identification and structural elucidation of pharmaceutical impurities.



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